molecular formula C21H16BrN3O5 B11538823 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate

Cat. No.: B11538823
M. Wt: 470.3 g/mol
InChI Key: JZQFZNCGYSGLJC-WYMPLXKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate typically involves multiple steps. One common method includes the condensation of methyl 4-bromobenzoate with 2-[(furan-2-yl)formamido]acetamide under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like methanol or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione, while substitution of the bromine atom can yield various substituted benzoates .

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H16BrN3O5

Molecular Weight

470.3 g/mol

IUPAC Name

[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C21H16BrN3O5/c22-16-7-5-15(6-8-16)21(28)30-17-9-3-14(4-10-17)12-24-25-19(26)13-23-20(27)18-2-1-11-29-18/h1-12H,13H2,(H,23,27)(H,25,26)/b24-12+

InChI Key

JZQFZNCGYSGLJC-WYMPLXKRSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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